molecular formula C19H18FNO2S B2427860 2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2-thiophenecarboxylate CAS No. 477871-49-1

2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2-thiophenecarboxylate

Cat. No. B2427860
CAS RN: 477871-49-1
M. Wt: 343.42
InChI Key: XEAIMZYXBXPQHV-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H18FNO2S and its molecular weight is 343.42. The purity is usually 95%.
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Scientific Research Applications

1. Ligand Synthesis and Receptor Affinity

A significant application of the compound is seen in the synthesis and evaluation of ligands for D2-like receptors. The study emphasizes the importance of arylalkyl substituents, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, in improving the binding affinity and selectivity at D(2)-like receptors. The research indicates that composite structures, possibly including compounds similar to 2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2-thiophenecarboxylate, are vital for potency and selectivity at these receptors (Sikazwe et al., 2009).

2. Synthesis of Intermediate Compounds

The compound is also referenced in the synthesis of intermediate compounds, such as 2-Fluoro-4-bromobiphenyl, which is a key intermediate for the production of non-steroidal anti-inflammatory and analgesic materials. The research underlines the challenges associated with synthesizing such compounds and offers a practical synthesis method, highlighting the importance of such molecular structures in pharmaceutical manufacturing (Qiu et al., 2009).

3. Gene Expression Regulation

Another area of research involves the study of 5-Aza-2′-deoxycytidine (AzaD), where the compound's molecular structure might share similarities with the drug's mechanism in activating methylated and silenced genes by promoter demethylation. The research suggests that compounds like 2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2-thiophenecarboxylate may have a role in the varied effects on gene expression and could contribute to the understanding of drug actions in different environmental settings (Seelan et al., 2018).

4. Synthetic Utilities in Medicinal Chemistry

Research also extends to the synthetic utilities of compounds with complex molecular structures, like o-phenylenediamines, for synthesizing various pharmacologically significant molecules. The study highlights the importance of such compounds in developing therapeutic agents with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian action (Ibrahim, 2011).

properties

IUPAC Name

[(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2S/c20-15-5-2-1-4-14(15)12-16-18(13-7-9-21(16)10-8-13)23-19(22)17-6-3-11-24-17/h1-6,11-13,18H,7-10H2/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAIMZYXBXPQHV-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2=CC3=CC=CC=C3F)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(/C2=C/C3=CC=CC=C3F)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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